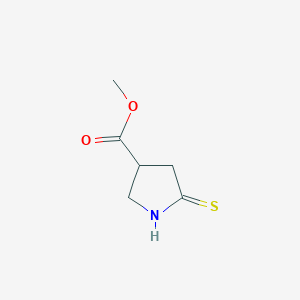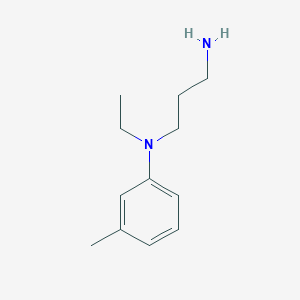![molecular formula C13H13ClN2O2S B3156749 Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate CAS No. 835632-31-0](/img/structure/B3156749.png)
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate is a chemical compound that has been studied for its potential applications in medicinal chemistry . It has been associated with anticancer activities, specifically against human breast cell line MCF-7 and human colon cancer cell line HCT-15 .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the chlorination of a precursor compound with phosphorus oxychloride and pyridine in toluene . The reaction is kept at reflux for 4 hours .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the IR spectrum shows peaks at 3370.58, 1414.54, 1603.84, and 2946.17 cm^-1 . The 1H NMR spectrum (in Acetone-d6, 400 MHz) shows various peaks corresponding to different types of hydrogen atoms in the molecule . The mass spectrum shows a peak at m/z 366, corresponding to the molecular ion .Physical And Chemical Properties Analysis
The compound is a light brown solid with a melting point of 210-212°C . Its empirical formula is C11H15NO2S . Further analysis of its physical and chemical properties would require additional experimental data.Mecanismo De Acción
The mechanism of action of Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In response to various stimuli, such as cytokines, pathogens, and stress, NF-κB is activated and translocates to the nucleus, where it binds to DNA and regulates gene expression. This compound inhibits the activity of the upstream kinase IKKβ, which is responsible for the activation of NF-κB. By inhibiting IKKβ, this compound prevents the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific cell type and context in which it is used. In general, this compound has been shown to reduce inflammation and cell survival in various cell types, including cancer cells, immune cells, and endothelial cells. This compound has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of selectivity for IKKβ. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing in vivo. In addition, this compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate in scientific research. One potential application is in the development of novel cancer therapies. This compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, and it may be used in combination with these treatments to improve their efficacy. Another potential application is in the treatment of autoimmune diseases. This compound has been shown to suppress the development of autoimmune diseases in animal models, and it may be used as a therapeutic agent in humans. Finally, this compound may be used as a tool to study the role of NF-κB in various physiological and pathological processes. By inhibiting NF-κB activity, this compound can provide insights into the downstream effects of NF-κB signaling.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate has been used in various scientific research studies, including cancer, inflammation, and autoimmune diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential therapeutic agent for the treatment of various types of cancer. This compound has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been shown to suppress the development of autoimmune diseases, such as multiple sclerosis and lupus.
Propiedades
IUPAC Name |
ethyl 4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-18-13(17)7-3-4-8-9(5-7)19-12-10(8)11(14)15-6-16-12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZWICASFZMXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)SC3=C2C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



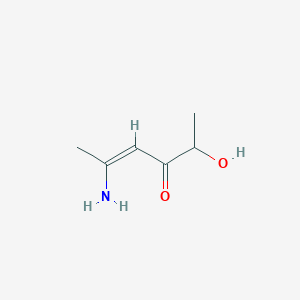
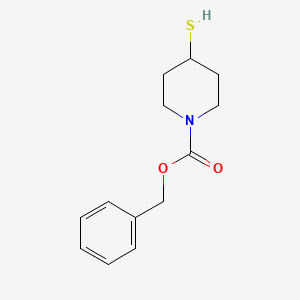
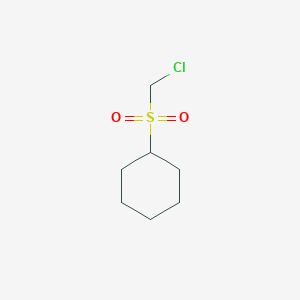
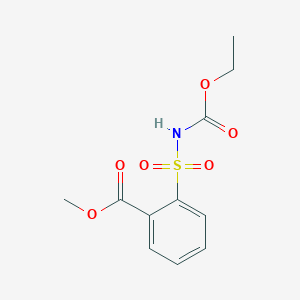

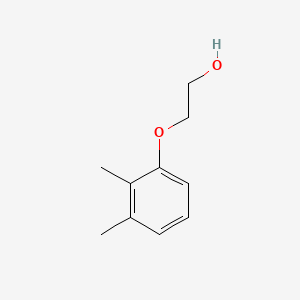

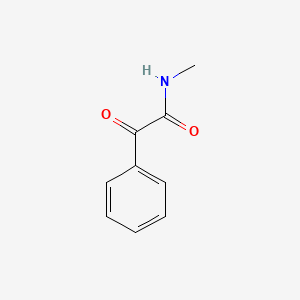
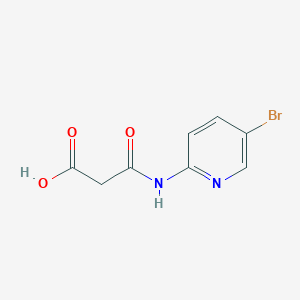

![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)
![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)
